molecular formula C6H4N4O6 B3268610 2,4,6-Trinitroaniline CAS No. 489-98-5

2,4,6-Trinitroaniline

Cat. No.: B3268610
CAS No.: 489-98-5
M. Wt: 228.12 g/mol
InChI Key: IAHOUQOWMXVMEH-UHFFFAOYSA-N
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Description

2,4,6-Trinitroaniline is a chemical compound with the molecular formula C₆H₄N₄O₆. It is also known as picramide. This compound is characterized by the presence of three nitro groups attached to an aniline ring. It appears as a yellow to orange-red powder and is known for its explosive properties .

Preparation Methods

2,4,6-Trinitroaniline can be synthesized through the nitration of aniline derivatives. One common method involves the conversion of picric acid to 2,4,6-trinitrochlorobenzene using phosphorus pentachloride (PCl₅). This intermediate is then aminated under mild conditions to yield this compound . Industrial production methods typically follow similar synthetic routes, ensuring the controlled addition of nitro groups to the aniline ring.

Chemical Reactions Analysis

2,4,6-Trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Trinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitroaniline and its derivatives involves the induction of apoptosis in cancer cells. This is achieved by increasing the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to cell death. The compounds also inhibit the expression of cyclin D1, a protein involved in cell cycle regulation .

Comparison with Similar Compounds

2,4,6-Trinitroaniline can be compared with other nitroaniline compounds such as:

    2,4-Dinitroaniline: Contains two nitro groups and is less explosive than this compound.

    2,6-Dinitroaniline: Also contains two nitro groups but in different positions on the aniline ring.

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amino group, making it a widely known explosive.

The uniqueness of this compound lies in its combination of three nitro groups and an amino group, which imparts distinct chemical and explosive properties .

Properties

IUPAC Name

2,4,6-trinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H4N4O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

IAHOUQOWMXVMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C6H4N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 2,4,6-TRINITROANILINE
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DSSTOX Substance ID

DTXSID9074850
Record name 2,4,6-Trinitroaniline
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Molecular Weight

228.12 g/mol
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Physical Description

2,4,6-trinitroaniline appears as yellow monoclinic crystals. (NTP, 1992), Yellow crystals; [CAMEO]
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Boiling Point

Explodes (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

1.762 at 54 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

489-98-5
Record name 2,4,6-TRINITROANILINE
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Melting Point

378 to 383 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2,4,6-TRINITROANILINE
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Synthesis routes and methods I

Procedure details

Ammonium picrate (0.18 g, 0.75 mmol) and diammonium hydrogen phosphate (0.99 g, 7.5 mmol) are suspended in dry sulfolane (3 ml) and stirred in a Teflon® capped glass pressure tube (8 ml) for 2 hr with the application of heat, which raises the temperature of the reaction from 25° C. to 177° C. The reaction is continued an additional 5 hr at 177° C. and cooled to ambient temperature. Water (30 ml) is added to the slurry and the product is collected and washed with water. Vacuum drying yields 0.13 g (76%) of picramide (Table 1, entry 1).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
76%

Synthesis routes and methods II

Procedure details

Ammonium picrate (10.8 g, 43.8 mmol), diammonium hydrogen phosphate (5.79 g, 43.8 mmol) and dry sulfolane (40 ml) are placed in a glass-lined, stainless steel reactor to form a 1.1M concentration reaction slurry. The reactor is sealed and the reaction slurry is stirred with heating for 2 hr as the temperature increases from 25 to 175° C. (20 psi pressure). The temperature is maintained at 175° C. and stirring is continued for an additional 20 hr. The cooled reaction mixture is mixed with water (400 ml) and the insoluble material is collected, washed with water and dried to give picramide obtained in 94% yield (Table 2, entry 4).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods III

Procedure details

Replacement of urea with an ammonium salt (or “NH3 reagent”) obtained from ammonia and weak acids (e.g., acetic, carbonic acid, phosphoric acid) produces picramide free of cyanuric acid. Thus, reaction of picric acid or ammonium picrate with an ammonium salt in dipolar aprotic solvents such as sulfolane or N-methylpyrrolidinone (NMP) for several hours at 175–185° C., followed by a water wash, produces picramide that is free of cyanuric acid and ammonium salts. Ammonium hydroxide (28% NH3 in H2O) is unsatisfactory for use as an NH3 reagent as picric acid/ammonium picrate are decomposed to black solids when exposed to the ammonium hydroxide. Example 2 and Table 1 list conversions of 0.18–0.92 g of ammonium picrate in sulfolane to picramide in 8 ml glass pressure tubes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ammonium picrate (0.18 g, 0.75 mmol) and ammonium bicarbonate (0.59 g, 7.5 mmol) are suspended in sulfolane (3 ml), stirred for 2 hr at 177° C. , cooled to ambient temperature and mixed with water (30 ml). The product is collected, washed with water and dried to yield 0.030 g (16%) of picramide (Table 1, entry 6).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
ammonium bicarbonate
Quantity
0.59 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
16%

Synthesis routes and methods V

Procedure details

Ammonium picrate (0.92 g, 3.7 mmol), ammonium carbamate (7.78 g, 99.6 mmol) and dry N-methylpyrrolidinone (40 ml) are placed in a glass-lined, stainless steel reactor. The reactor is sealed and the reaction slurry is stirred with heating for 2 hr as the temperature increases from 25 to 175° C. (80 psi pressure). The temperature is maintained at 175° C. and stirring is continued for an additional 20 hr. The cooled reaction mixture is mixed with water (400 ml) and the insoluble material is collected, washed with water and dried to give 0.52 g (56%) picramide (Table 2, entry 2).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
ammonium carbamate
Quantity
7.78 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Trinitroaniline
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Reactant of Route 4
2,4,6-Trinitroaniline
Reactant of Route 5
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Reactant of Route 6
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